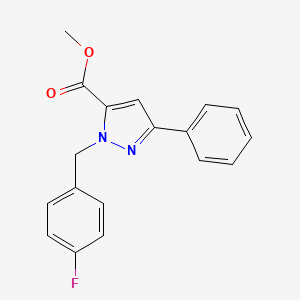
1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol
Vue d'ensemble
Description
1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol, also known as 3-chloro-1-(3-methylpiperidin-4-yl)benzene, is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid with a low melting point and a strong odor. This compound has been studied for its potential use in the synthesis of other compounds, as well as its potential use in the treatment of various diseases.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis and Characterization : Compounds similar to 1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol have been synthesized and characterized using techniques like NMR, MS, FT-IR, and X-ray diffraction. These studies often focus on the crystal structure, molecular docking, and theoretical calculations like DFT (Wu et al., 2022); (Wu et al., 2021).
Biological Activities
Antitumor Activity : Some synthesized compounds have demonstrated significant antitumor activity in studies, particularly against human hepatoma and melanoma cells (Zhou et al., 2021).
Antibacterial and Antifungal Effects : Certain derivatives have shown valuable antibacterial and antifungal properties in research, suggesting potential applications in treating infections (Aziz‐ur‐Rehman et al., 2017).
Anti-Inflammatory Activity : There's evidence of compounds exhibiting strong anti-inflammatory effects, potentially outperforming standard drugs in this category (Osarodion, 2020).
Antioxidant Potential : Some studies have highlighted the antioxidant capabilities of related compounds, which could be relevant in the context of oxidative stress-related diseases (Harini et al., 2014).
Chemical Engineering and Synthesis Optimization
- Process Optimization : Research in chemical engineering has focused on optimizing the synthesis processes of similar compounds, which is crucial for scaling up production and enhancing yield (Grom et al., 2016).
Propriétés
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-methylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-10-8-15(6-5-13(10)16)9-11-3-2-4-12(14)7-11/h2-4,7,10,13,16H,5-6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZVYPXOYJLSNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)CC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Amino-9-oxa-1-azaspiro[5.5]undecan-2-one hydrochloride](/img/structure/B1475269.png)

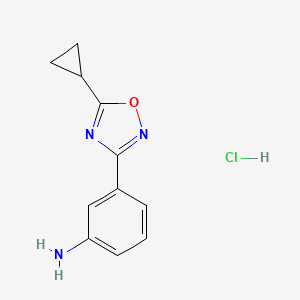

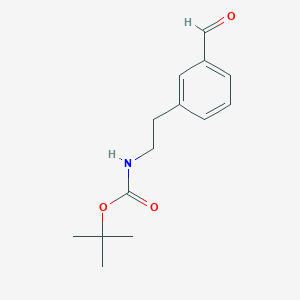


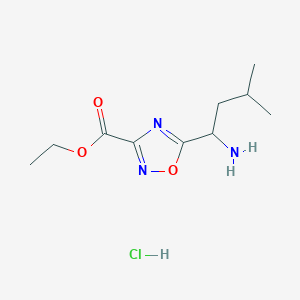
![2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetamide](/img/structure/B1475279.png)
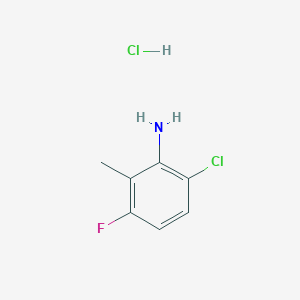

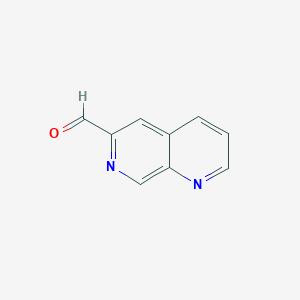
![Ethyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1475288.png)
